HDAC6 Selectivity over HDAC8
Hdac6-IN-41 demonstrates a specific selectivity ratio for HDAC6 over HDAC8 of approximately 30-fold (14 nM vs. 422 nM). This profile is distinct from the clinical candidate Ricolinostat (ACY-1215), which, while more potent against HDAC6 (IC50 ~5 nM), shows a less pronounced selectivity over HDAC1, -2, and -3 (IC50s of 58, 48, and 51 nM, respectively) . For applications where avoiding Class I HDAC inhibition is paramount, Hdac6-IN-41's selectivity window presents a quantifiable difference, whereas Ricolinostat's lower potency against HDAC8 may be advantageous in other contexts .
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC6: 14 nM; HDAC8: 422 nM |
| Comparator Or Baseline | Ricolinostat (ACY-1215): HDAC6: ~5 nM; HDAC1: 58 nM; HDAC2: 48 nM; HDAC3: 51 nM |
| Quantified Difference | Hdac6-IN-41 exhibits ~30-fold selectivity for HDAC6 over HDAC8, whereas Ricolinostat demonstrates ~10-fold selectivity for HDAC6 over HDAC1/2/3. |
| Conditions | Cell-free biochemical enzyme inhibition assays. |
Why This Matters
This distinct selectivity fingerprint allows researchers to choose between minimizing off-target Class I HDAC activity (Hdac6-IN-41) or achieving higher absolute potency on HDAC6 (Ricolinostat), which is a critical decision point for experimental design.
